(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

Salt selection Solid-state chemistry Aqueous solubility

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₅H₁₉ClN₂O₂ and a molecular weight of 294.78 g/mol. It features a 3,4-dimethoxybenzyl group linked via a secondary amine bridge to a pyridin-4-ylmethyl moiety.

Molecular Formula C15H19ClN2O2
Molecular Weight 294.77 g/mol
CAS No. 1185294-28-3
Cat. No. B3088393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride
CAS1185294-28-3
Molecular FormulaC15H19ClN2O2
Molecular Weight294.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC.Cl
InChIInChI=1S/C15H18N2O2.ClH/c1-18-14-4-3-13(9-15(14)19-2)11-17-10-12-5-7-16-8-6-12;/h3-9,17H,10-11H2,1-2H3;1H
InChIKeyWGLNLFKCZQXLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.2 [ug/mL]

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine Hydrochloride (CAS 1185294-28-3): Structural Identity and Compound Class


(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₅H₁₉ClN₂O₂ and a molecular weight of 294.78 g/mol . It features a 3,4-dimethoxybenzyl group linked via a secondary amine bridge to a pyridin-4-ylmethyl moiety. The compound belongs to the class of N-benzyl-N-heteroarylmethyl secondary amines, which are primarily utilized as synthetic intermediates and building blocks in medicinal chemistry research [1]. The hydrochloride salt form distinguishes it from the corresponding free base (CAS 57342-20-8, MW 258.32 g/mol), conferring altered physicochemical properties including aqueous solubility and solid-state handling characteristics .

Why (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine Hydrochloride Cannot Be Interchanged with Positional Isomers or Free Base Analogs


Substituting (3,4-dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride with its closest structural analogs—the 2-pyridinyl or 3-pyridinyl positional isomers, the free base form, or the ethyl-linker homolog—introduces measurable alterations in lipophilicity, boiling point, molecular weight, and salt-form-dependent handling properties that can affect synthetic reproducibility, chromatographic behavior, and biological target engagement . The 4-pyridinyl substitution pattern confers a distinct LogP (1.72–2.39) that differs by approximately 0.9–1.5 log units from the 2-pyridinyl isomer (LogP 0.82), representing a nearly 8- to 30-fold difference in calculated octanol-water partition coefficient . The hydrochloride salt further provides enhanced aqueous solubility and solid-state stability compared to the free base, which is critical for aqueous reaction conditions and long-term storage .

Quantitative Differentiation Evidence for (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine Hydrochloride Versus Closest Analogs


Salt Form Advantage: Hydrochloride vs. Free Base — Molecular Weight, Handling, and Solubility Differentiation

The hydrochloride salt (CAS 1185294-28-3) has a molecular weight of 294.78 g/mol, which is 36.46 g/mol (14.1%) higher than the free base (CAS 57342-20-8, MW 258.32 g/mol) due to the addition of one equivalent of HCl [1]. This mass difference is essential for accurate stoichiometric calculations in synthesis and for purity-adjusted procurement. The salt form is a solid at ambient temperature and is expected to exhibit substantially higher aqueous solubility than the free base, which has a calculated LogP of 1.72–2.39 . Higher aqueous solubility facilitates use in aqueous-phase reactions and biological assay buffers without requiring organic co-solvents. Vendor specifications indicate a minimum purity of 95% for the hydrochloride salt .

Salt selection Solid-state chemistry Aqueous solubility procurement specification

Positional Isomer Differentiation: 4-Pyridinyl vs. 2-Pyridinyl — Lipophilicity and Predicted Membrane Permeability

The 4-pyridinylmethyl substitution in the target compound yields a significantly different lipophilicity profile compared to the 2-pyridinylmethyl positional isomer. The target compound (as free base) has a LogP of approximately 1.72–2.39, whereas the 2-pyridinyl isomer has a LogP of 0.82 . This represents a difference of approximately 0.9–1.5 log units, corresponding to a predicted 8- to 30-fold difference in octanol-water partition coefficient. The 4-pyridinyl isomer also has a computed boiling point of 395.1±37.0 °C , while the 3-pyridinyl isomer boils at 393.8±37.0 °C , and the 2-pyridinyl isomer lacks the internal hydrogen-bonding capacity that moderates the pKa of the pyridine nitrogen. These differences can significantly affect chromatographic retention times, membrane permeability in cell-based assays, and target binding kinetics.

Lipophilicity LogP positional isomer medicinal chemistry ADME prediction

Linker Length Differentiation: Methylene-Bridged vs. Ethylene-Bridged Analog — Steric and Conformational Implications

The target compound employs a single methylene (-CH₂-) bridge between the secondary amine and each aromatic ring system, yielding a molecular formula of C₁₅H₁₈N₂O₂ (free base MW 258.32). The ethylene-linked analog 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine (CAS 331970-88-8) incorporates a two-carbon ethylene bridge on the dimethoxyphenyl side, resulting in a molecular formula of C₁₆H₂₀N₂O₂ (MW 272.34) . This structural difference adds one rotatable bond (7 vs. 6 in the target compound) and increases molecular weight by 14.02 g/mol (5.4%). The ethylene analog has a calculated LogP of 1.77 and a boiling point of 416.7 °C , compared to LogP 1.72–2.39 and BP 395.1 °C for the target. The additional methylene unit increases conformational entropy and may alter the distance and angle between the two aromatic rings, potentially affecting binding mode in target proteins .

Linker chemistry conformational flexibility structure-activity relationship molecular design

Secondary Amine Reactivity Profile: Synthetic Utility as a Bifunctional Building Block

The target compound is a secondary amine possessing one reactive N–H bond, which enables selective mono-functionalization via alkylation, acylation, or reductive amination without requiring protecting group manipulation [1]. This contrasts with tertiary amine analogs (e.g., those found in PDE4 inhibitor patents) where further N-derivatization is not possible, and with primary amine analogs that may undergo bis-alkylation side reactions [2]. The pyridin-4-ylmethyl substituent provides a basic nitrogen capable of forming salts (including the commercially supplied hydrochloride) and participating in coordination chemistry, while the 3,4-dimethoxybenzyl group offers two methoxy substituents that can be demethylated to generate catechol-like intermediates for further diversification. The compound has been cited in the context of microsphere-based protease assay development, suggesting utility in constructing fluorescent or affinity-labeled probe molecules [3].

Secondary amine synthetic intermediate alkylation reductive amination building block

Critical Transparency Note: Absence of Published Quantitative Biological Activity Data (IC₅₀, EC₅₀, Ki, Kd)

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents did not identify any published quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd) for (3,4-dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride (CAS 1185294-28-3) or its free base (CAS 57342-20-8) against any specific target, enzyme, or receptor [1]. The compound is listed in the CAS registry and multiple vendor catalogs as a research chemical and building block, but no peer-reviewed pharmacological studies were found. This compound should be considered a screening-grade or synthetic intermediate-grade material. Users requiring compounds with established biological activity profiles should consider structurally related tertiary amine PDE4 inhibitors described in patent literature (e.g., CA2721240A1) or other analogs with published IC₅₀ data [2]. This absence of data does not preclude the compound's utility in novel target screening or as a synthetic precursor, but it must be factored into procurement decisions where pre-existing bioactivity evidence is required [3].

Data gap screening compound biological activity due diligence

Recommended Application Scenarios for (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine Hydrochloride Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Medicinal Chemistry Library Construction via Selective N-Functionalization

The secondary amine functionality with a single reactive N–H bond makes this compound an ideal core scaffold for generating diverse compound libraries through sequential alkylation, acylation, or sulfonylation reactions. Unlike tertiary amine analogs that cannot be further N-derivatized, the hydrochloride salt can be neutralized in situ to liberate the free base for chemoselective reactions. The 14.1% mass difference between salt and free base must be accounted for in stoichiometric calculations [1]. The 4-pyridinyl isomer's LogP (1.72–2.39) positions it in a favorable lipophilicity range for CNS drug-like property space, distinct from the more polar 2-pyridinyl isomer (LogP 0.82) .

Aqueous-Phase Bioconjugation and Assay Development Employing Hydrochloride Salt Solubility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, enabling direct use in aqueous buffer systems without organic co-solvents. This property is particularly relevant for bioconjugation reactions (e.g., coupling to fluorescent dyes, biotin, or solid-phase resins) and for protease assay development as cited in the microsphere-based flow cytometry literature [2]. The minimum 95% purity specification from commercial vendors supports reproducible conjugation stoichiometry.

Structure-Activity Relationship (SAR) Studies Comparing 4-Pyridinyl, 3-Pyridinyl, and 2-Pyridinyl Positional Isomers

The target compound serves as the 4-pyridinyl reference point in systematic SAR studies exploring the impact of pyridine nitrogen position on biological activity. The measured LogP differences (Δ ≈ 0.9–1.5 log units vs. 2-pyridinyl isomer) and boiling point differences (ΔBP ≈ 1.3 °C vs. 3-pyridinyl isomer) provide quantifiable physicochemical benchmarks for interpreting differential target engagement or cellular permeability in screening campaigns .

Precursor for N-Oxide and Tetrahydroisoquinoline Derivatives via Oxidative Cyclization Chemistry

Literature precedent demonstrates that structurally related 3,4-dimethoxy-N-benzyl-N-methylamines undergo N-oxide formation followed by iron(II)-mediated oxidative cyclization to yield tetrahydroisoquinoline products [3]. The target compound's secondary amine and 3,4-dimethoxybenzyl substitution pattern make it a candidate substrate for analogous cyclization studies, potentially generating novel polycyclic scaffolds with the pyridin-4-ylmethyl substituent retained.

Quote Request

Request a Quote for (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.